![molecular formula C17H22FNOS B4193029 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one, also known as F-Phenibut, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. F-Phenibut is a derivative of phenibut, a nootropic drug that is commonly used for its anxiolytic and cognitive enhancing properties. F-Phenibut has been shown to have similar effects, but with greater potency and a shorter onset of action.
Mechanism of Action
The exact mechanism of action of 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood, but it is believed to act as a GABA-B receptor agonist. This leads to an increase in GABAergic neurotransmission, resulting in its anxiolytic and sedative effects.
Biochemical and Physiological Effects
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channels. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic effects. 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to modulate the activity of ion channels, particularly calcium channels, which may contribute to its sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in reducing the amount of compound needed for experiments, as well as reducing the potential for side effects. However, one limitation of using 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is its short half-life, which may require frequent dosing in experiments.
Future Directions
There are a number of potential future directions for research on 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one. One area of interest is its potential use in treating anxiety disorders, particularly social anxiety disorder. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, more research is needed to determine the safety and efficacy of 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one in humans, particularly in the treatment of addiction.
Scientific Research Applications
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been studied for its potential use in scientific research, particularly in the areas of anxiety and addiction. It has been shown to have anxiolytic effects in animal models, as well as the ability to reduce symptoms of alcohol withdrawal. 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has also been studied for its potential use in treating opioid addiction, with promising results in preclinical studies.
properties
IUPAC Name |
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNOS/c1-3-13-8-10-17(11-9-13)19(16(20)12(2)21-17)15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAYHPZKJRRVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)N(C(=O)C(S2)C)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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